rac 5-Carboxy Desisopropyl Tolterodine

Description

Properties

IUPAC Name |

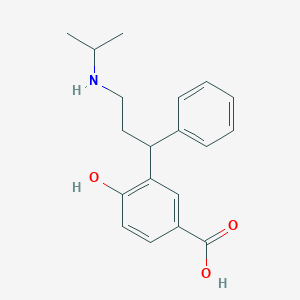

4-hydroxy-3-[1-phenyl-3-(propan-2-ylamino)propyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-13(2)20-11-10-16(14-6-4-3-5-7-14)17-12-15(19(22)23)8-9-18(17)21/h3-9,12-13,16,20-21H,10-11H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKJBTVDQUGPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439391 | |

| Record name | 4-Hydroxy-3-{1-phenyl-3-[(propan-2-yl)amino]propyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214601-13-5 | |

| Record name | 4-Hydroxy-3-{1-phenyl-3-[(propan-2-yl)amino]propyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to rac 5-Carboxy Desisopropyl Tolterodine: A Key Metabolite and Impurity of Tolterodine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of rac 5-Carboxy Desisopropyl Tolterodine, a significant metabolite and impurity of the antimuscarinic drug Tolterodine. The guide delves into its chemical identity, metabolic pathway, and synthesis. A critical focus is placed on its role as a reference standard in the pharmaceutical industry for ensuring the quality and safety of Tolterodine formulations. Detailed analytical methodologies for its detection and quantification, particularly High-Performance Liquid Chromatography (HPLC), are presented with step-by-step protocols. While direct pharmacological data is limited, this guide discusses the implications of its structure and metabolic origin. This document serves as an essential resource for professionals involved in the research, development, and quality control of Tolterodine and related compounds.

Introduction: The Significance of a Metabolite

Tolterodine is a competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder, alleviating symptoms of urinary frequency, urgency, and urge incontinence.[1][2] Like many pharmaceuticals, Tolterodine undergoes extensive metabolism in the body, leading to the formation of various derivatives. One such derivative, this compound, has garnered attention not for its therapeutic effects, but for its importance as a key indicator of the parent drug's metabolic fate and as a critical quality control parameter in pharmaceutical manufacturing.

This guide offers a deep dive into the scientific and technical aspects of this compound, moving beyond a simple data sheet to provide a foundational understanding for researchers and drug development professionals. Understanding the lifecycle of a drug, from its mechanism of action to its metabolic clearance, is paramount in modern pharmacology. This metabolite, while not the active principle, tells a crucial part of the Tolterodine story.

Chemical and Physical Properties

This compound is a carboxylic acid derivative of a desisopropyl analog of Tolterodine. Its chemical structure is characterized by a benzoic acid moiety, a phenylpropyl group, and a single isopropylamino side chain. The racemic designation indicates a mixture of enantiomers.

| Property | Value | Source |

| Chemical Name | 4-Hydroxy-3-[3-[(1-methylethyl)amino]-1-phenylpropyl]-benzoic Acid | [3] |

| Synonyms | This compound, DE(isopropyl)tolterodine-5-carboxylic acid | [4][5] |

| CAS Number | 214601-13-5 | [3] |

| Molecular Formula | C₁₉H₂₃NO₃ | [3] |

| Molecular Weight | 313.39 g/mol | [3] |

| Appearance | Light Beige Solid | [3] |

| Storage | 2-8°C Refrigerator | [3] |

Metabolic Pathway of Tolterodine

Tolterodine is primarily metabolized in the liver. The major metabolic pathway involves the oxidation of the 5-methyl group, a reaction mediated by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6).[6] This leads to the formation of the pharmacologically active 5-hydroxymethyl metabolite.[6][7] Further metabolism of this active metabolite results in the formation of the 5-carboxylic acid metabolite.[8] In individuals who are poor metabolizers via CYP2D6, an alternative pathway involving dealkylation via CYP3A4 becomes more prominent.[6]

This compound is a product of these downstream metabolic processes, specifically involving N-dealkylation and oxidation of the methyl group to a carboxylic acid.

Synthesis of this compound

Proposed Synthetic Workflow

Role as a Reference Standard in Pharmaceutical Analysis

The primary significance of this compound in the pharmaceutical industry is its use as a reference standard for impurity profiling of Tolterodine drug substances and products. Regulatory agencies such as the ICH provide strict guidelines on the identification, qualification, and control of impurities in pharmaceuticals.[9] The presence and quantity of impurities can impact the safety and efficacy of a drug.

As a known metabolite, this compound is a potential process-related impurity or a degradation product that may arise during manufacturing or upon storage. Therefore, its quantification is a critical component of quality control. Pharmaceutical companies and regulatory bodies rely on well-characterized reference standards of impurities to:

-

Develop and validate analytical methods: A pure sample of the impurity is essential for establishing method specificity, linearity, accuracy, and precision.[7][10]

-

Identify and quantify impurities in drug batches: By comparing the chromatographic retention time and response of the reference standard to any unknown peaks in a sample of the drug product, the impurity can be identified and its concentration determined.[9][11]

-

Set acceptance criteria for impurity levels: Based on toxicological data and regulatory guidelines, maximum allowable levels of specific impurities are established.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation, detection, and quantification of Tolterodine and its related substances, including this compound.[11][12][13] Reversed-phase HPLC with UV detection is a common approach.

Detailed Step-by-Step HPLC Protocol

This protocol is a representative example and may require optimization based on the specific instrumentation and column used.

-

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Data acquisition and processing software.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[13]

-

Mobile Phase A: A buffered aqueous solution, for example, 0.1% phosphoric acid in water, adjusted to a specific pH (e.g., 3.0).[9]

-

Gradient Elution: A gradient program is typically required to achieve good separation of the parent drug from its various impurities. An example gradient could be:

-

0-5 min: 30% B

-

5-20 min: 30% to 70% B

-

20-25 min: 70% B

-

25.1-30 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.[13]

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitoring at 220 nm or 280 nm is common for aromatic compounds like Tolterodine and its metabolites.[9] A PDA detector allows for the acquisition of spectra across a range of wavelengths, which can aid in peak identification and purity assessment.

-

Injection Volume: 10-20 µL.

-

-

Preparation of Solutions:

-

Diluent: A mixture of the mobile phase components, such as 50:50 water:acetonitrile, is often used.

-

Standard Solution: Accurately weigh a known amount of the this compound reference standard and dissolve it in the diluent to a known concentration (e.g., 10 µg/mL).

-

Sample Solution: Prepare the Tolterodine drug substance or product sample at a known concentration in the diluent. The concentration should be chosen such that the expected level of the impurity falls within the linear range of the method.

-

-

Analysis and Data Interpretation:

-

Inject the diluent (as a blank), the standard solution, and the sample solution into the HPLC system.

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time to that of the standard.

-

Quantify the amount of the impurity in the sample by comparing its peak area to the peak area of the known concentration of the standard.

-

Pharmacological Activity

While the primary active metabolite of Tolterodine, 5-hydroxymethyl tolterodine, has been shown to be a potent muscarinic receptor antagonist with a pharmacological profile similar to the parent drug, there is a lack of specific pharmacological data for this compound.[3][14]

The primary relevance of this compound in a pharmacological context is as a biomarker of Tolterodine metabolism. Its presence in urine confirms the metabolic pathways involved in the clearance of the drug.

Conclusion

This compound, while not a therapeutically active agent, plays a vital role in the lifecycle of Tolterodine. As a key metabolite, it provides insights into the drug's biotransformation. More importantly, its role as a reference standard in impurity profiling is indispensable for ensuring the quality, safety, and regulatory compliance of Tolterodine formulations. This technical guide has provided a detailed overview of its chemical properties, metabolic origins, analytical methodologies, and its significance in pharmaceutical sciences. Further research into its potential, albeit likely low, pharmacological activity could provide a more complete picture of the Tolterodine metabolic profile. For now, its value as a critical analytical tool remains its defining characteristic for researchers and drug development professionals in the field.

References

-

Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. (n.d.). National Institutes of Health. Retrieved February 11, 2026, from [Link]

-

Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. (n.d.). Scholars Research Library. Retrieved February 11, 2026, from [Link]

-

Human Muscarinic Receptor Binding Characteristics of Antimuscarinic Agents to Treat Overactive Bladder. (n.d.). AUA Journals. Retrieved February 11, 2026, from [Link]

-

A New Method for Determination of Tolterodine and its Related Impurities in Active Pharmaceutical Ingredient by HPLC. (2017). Rasayan Journal of Chemistry. Retrieved February 11, 2026, from [Link]

-

Identification, isolation and quantification of unknown impurity in tolterodine tartrate tablets by stability indicating HPLC method. (2012). Journal of Chemical and Pharmaceutical Research. Retrieved February 11, 2026, from [Link]

-

A Review on Analytical Method Development for the Estimation of a Potent Muscarinic Receptor Antagonist Tolterodine Tartrate. (2022). Bentham Science. Retrieved February 11, 2026, from [Link]

-

This compound. (n.d.). Pharmaffiliates. Retrieved February 11, 2026, from [Link]

-

DE(isopropyl)tolterodine-5-carboxylic acid. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]

-

DE(ISOPROPYL)TOLTERODINE-5-CARBOXYLIC ACID. (n.d.). GSRS. Retrieved February 11, 2026, from [Link]

-

Stability Indicating RP-HPLC Method Development and Validation of Tolterodine Tartrate and its Degradant in its Capsule Dosage F. (n.d.). PharmaInfo. Retrieved February 11, 2026, from [Link]

-

Tolterodine--a new bladder-selective antimuscarinic agent. (1997). European journal of pharmacology. Retrieved February 11, 2026, from [Link]

-

HPLC method for tolterodine tartrate stability validation. (2024). Retrieved February 11, 2026, from [Link]

-

Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists. (2002). Pharmacology & toxicology. Retrieved February 11, 2026, from [Link]

-

Development and validation of an RP-HPLC method for the estimation of tolterodine in raw materials and tablet dosage forms. (2013). ResearchGate. Retrieved February 11, 2026, from [Link]

-

Tolterodine, a new antimuscarinic drug for treatment of bladder overactivity. (1999). Pharmacotherapy. Retrieved February 11, 2026, from [Link]

-

N21-228S006 Tolterodine tartrate Clinpharm BPCA. (2004). FDA. Retrieved February 11, 2026, from [Link]

- Process to prepare tolterodine. (1999). Google Patents.

- Process for preparing tolterodine. (2008). Google Patents.

-

The mechanism of action of tolterodine. (2001). ResearchGate. Retrieved February 11, 2026, from [Link]

-

Tolterodine. (2023). StatPearls. Retrieved February 11, 2026, from [Link]

-

Tolterodine-impurities. (n.d.). Pharmaffiliates. Retrieved February 11, 2026, from [Link]

-

Tolterodine--a New Bladder Selective Muscarinic Receptor Antagonist: Preclinical Pharmacological and Clinical Data. (1997). The Journal of urology. Retrieved February 11, 2026, from [Link]

Sources

- 1. Tolterodine tartrate, Kabi-2234, PNU-200583E, Detrol LA, Detrusitol SR, Urotrol, Detrol, Detrusitol-药物合成数据库 [drugfuture.com]

- 2. Tolterodine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fesoterodine, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. A New Method for Determination of Tolterodine and its Related Impurities in Active Pharmaceutical Ingredient by HPLC | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 10. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. pharmainfo.in [pharmainfo.in]

- 14. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

rac 5-Carboxy Desisopropyl Tolterodine as a tolterodine impurity

The following technical guide is structured as a specialized monograph for pharmaceutical scientists. It prioritizes the "Why" and "How" of impurity profiling, focusing on the specific challenges posed by rac 5-Carboxy Desisopropyl Tolterodine .

Advanced Impurity Profiling & Control Strategy

Executive Summary & Chemical Identity

This compound (CAS: 214601-13-5) represents a complex "dual-modification" impurity found in Tolterodine tartrate and Fesoterodine fumarate formulations.[1] Its presence signifies two distinct degradation or metabolic events: oxidative modification at the C5-position and N-dealkylation at the amine terminus.

For drug development professionals, this molecule is not merely a contaminant; it is a critical marker of oxidative stress and hydrolytic instability. Its secondary amine structure also classifies it as a potential precursor for nitrosamine formation, necessitating rigorous control under ICH M7 and Q3A/B guidelines.

Chemical Profile

| Parameter | Detail |

| Systematic Name | 4-Hydroxy-3-[3-[(1-methylethyl)amino]-1-phenylpropyl]-benzoic Acid |

| CAS Number | 214601-13-5 |

| Molecular Formula | C₁₉H₂₃NO₃ |

| Molecular Weight | 313.39 g/mol |

| Chirality | Racemic (contains a chiral center at the benzylic carbon) |

| Functional Groups | Carboxylic acid (C5), Phenol (C2), Secondary Amine (Side chain) |

| pKa (Predicted) | ~4.0 (Carboxyl), ~9.5 (Amine), ~10.0 (Phenol) |

| Solubility | Soluble in DMSO, Methanol; pH-dependent aqueous solubility |

Mechanistic Formation Pathways

Understanding the origin of this impurity is the first step in mitigation. It arises through a convergence of oxidative pathways that affect both the aromatic core and the amine side chain.

The Dual-Pathway Mechanism

-

Pathway A (Benzylic Oxidation): The methyl group at position 5 of the phenol ring is susceptible to stepwise oxidation. It first forms the active metabolite 5-Hydroxymethyl Tolterodine (5-HMT) , which further oxidizes to the 5-Carboxylic acid derivative.

-

Pathway B (N-Dealkylation): The tertiary amine of Tolterodine undergoes oxidative N-dealkylation (often CYP450-mediated in vivo, or radical-mediated ex vivo), losing one isopropyl group to form a secondary amine.

This compound is the terminal product where both pathways intersect.

Visualization: Impurity Genesis Map

The following diagram illustrates the logical flow of degradation/metabolism leading to the target impurity.

Figure 1: Convergence of oxidative and dealkylation pathways forming the 5-Carboxy Desisopropyl impurity.

Analytical Strategy & Protocol

Detecting this impurity requires a method capable of separating highly polar variants. The presence of the carboxylic acid significantly shifts the retention time compared to the parent lipophilic amine, while the secondary amine moiety alters the peak shape if not properly buffered.

Critical Separation Factors

-

pH Control: Due to the carboxylic acid (pKa ~4), the mobile phase pH must be controlled (typically pH 3.0 or lower) to suppress ionization of the acid and ensure retention on C18 phases, or elevated (pH > 6) to analyze in ionized form, though acidic conditions are preferred for peak sharpness of the amine.

-

Detection: The benzoic acid moiety provides a strong UV chromophore. A wavelength of 210-220 nm is optimal for sensitivity.

Standardized HPLC Protocol

This protocol is designed to resolve the 5-carboxy impurity from the 5-hydroxymethyl metabolite and the parent drug.

Reagents:

-

Acetonitrile (HPLC Grade)[2]

-

Potassium Dihydrogen Phosphate (KH₂PO₄)

-

Phosphoric Acid (85%)

-

Water (Milli-Q or equivalent)

Chromatographic Conditions:

| Parameter | Setting |

| Column | C18 End-capped (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

| Column Temp | 40°C |

| Detector | UV-Vis / PDA at 220 nm |

| Run Time | 45 minutes |

Mobile Phase Gradient:

-

Buffer: 20 mM KH₂PO₄ adjusted to pH 3.0 with Phosphoric Acid.

-

Solvent A: Buffer

-

Solvent B: Acetonitrile[3]

| Time (min) | % Solvent A | % Solvent B | Phase Description |

| 0.0 | 85 | 15 | Initial equilibration |

| 5.0 | 85 | 15 | Isocratic hold for polar impurities |

| 25.0 | 40 | 60 | Linear gradient to elute parent |

| 35.0 | 20 | 80 | Wash |

| 36.0 | 85 | 15 | Re-equilibration |

| 45.0 | 85 | 15 | End |

Self-Validating Logic:

-

Resolution Check: The critical pair is often 5-Carboxy Tolterodine vs. This compound. The latter is more polar due to the loss of the isopropyl group and should elute earlier.

-

Peak Tailing: The secondary amine can interact with silanols. If tailing factor > 1.5, add 0.1% Triethylamine (TEA) to the buffer.

Regulatory & Safety Implications (ICH Context)

Nitrosamine Risk Assessment (ICH M7)

The most critical safety aspect of This compound is its structure as a secondary amine .

-

Risk: In the presence of nitrites (from excipients or processing), secondary amines can form N-nitrosamines .

-

Potential Product: N-nitroso-5-carboxy-desisopropyl tolterodine.

-

Action: If this impurity is present, a Nitrosamine Risk Assessment (NRA) is mandatory. The control strategy must demonstrate the absence of nitrating agents in the formulation process.

Qualification Thresholds (ICH Q3B)

As a degradation product:

-

Reporting Threshold: 0.05% or 0.10% (depending on daily dose).

-

Identification Threshold: 0.10% or 0.20%.

-

Qualification Threshold: 0.15% or 1.0 mg/day intake (whichever is lower).

Since this compound is also a downstream metabolite (related to the acid metabolite of Fesoterodine), toxicological data may already exist to support higher qualification limits compared to a novel impurity.

Isolation & Reference Standards

For accurate quantification, researchers must utilize a certified reference standard. Synthesis of this specific impurity for standard purposes typically involves:

-

Starting Material: 3-(2-methoxy-5-methylphenyl)-3-phenylpropanol.[4]

-

Oxidation: Oxidation of the 5-methyl group to the carboxylic acid (often requiring protection of the phenol).

-

Amination: Reductive amination with mono-isopropylamine (instead of di-isopropylamine) to install the secondary amine side chain.

-

Deprotection: Removal of protecting groups to yield the final racemate.

Commercially available standards (e.g., LGC, Pharmaffiliates, SynZeal) are recommended over in-house synthesis for GMP validation to ensure traceability.

References

-

Pharmaffiliates. (n.d.). This compound - Product Catalog. Retrieved from [Link]

-

National Institutes of Health (NIH). (2015). Isolation, Identification, and Characterisation of Degradation Products... of Tolterodine Tartrate. Scientia Pharmaceutica.[5] Retrieved from [Link]

-

U.S. Pharmacopeia (USP). (2017). Tolterodine Tartrate Monograph - Revision Bulletin. Retrieved from [Link]

-

PubChem. (n.d.). DE(isopropyl)tolterodine-5-carboxylic acid (CID 12049182).[6] Retrieved from [Link][6][7]

Sources

- 1. Tolterodine impurity E CRS | LGC Standards [lgcstandards.com]

- 2. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uspnf.com [uspnf.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. researchgate.net [researchgate.net]

- 6. DE(isopropyl)tolterodine-5-carboxylic acid | C19H23NO3 | CID 12049182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

The Discovery and Characterization of Tolterodine's Metabolic Byproducts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the discovery and characterization of the metabolic byproducts of tolterodine, a competitive muscarinic receptor antagonist used in the treatment of overactive bladder. We will delve into the core metabolic pathways, the enzymatic drivers of these transformations, and the analytical methodologies that have been pivotal in elucidating the fate of tolterodine within the human body. This document is designed to offer not just a recitation of facts, but a deeper understanding of the scientific rationale behind the experimental approaches used in the field of drug metabolism.

Introduction: The Metabolic Fate of Tolterodine

Tolterodine, upon oral administration, undergoes extensive first-pass metabolism in the liver, leading to the formation of several byproducts.[1] Understanding the metabolic profile of a drug candidate like tolterodine is a cornerstone of drug development. It provides critical insights into its efficacy, safety, and potential for drug-drug interactions. The metabolism of tolterodine is primarily governed by two major oxidative pathways: hydroxylation and N-dealkylation.[1][2][3] The interplay of these pathways is significantly influenced by genetic polymorphism, a key consideration in personalized medicine.

The Two Pillars of Tolterodine Metabolism: Key Pathways and Byproducts

The biotransformation of tolterodine results in the formation of several metabolites, with two primary pathways dictating its clearance from the body.[2][3]

Pathway 1: CYP2D6-Mediated Hydroxylation - The Formation of a Potent Active Metabolite

The principal metabolic route for tolterodine involves the oxidation of the 5-methyl group on the phenyl ring.[4] This reaction is catalyzed by the cytochrome P450 enzyme, CYP2D6, and results in the formation of the 5-hydroxymethyl metabolite (5-HM), also known as DD 01.[2][5]

Significance of the 5-Hydroxymethyl Metabolite (5-HM):

Crucially, the 5-HM metabolite is not an inactive byproduct. It is a pharmacologically active compound with a similar antimuscarinic activity to the parent drug, tolterodine.[4][6][7] This active metabolite contributes significantly to the overall therapeutic effect of tolterodine, particularly in individuals with normal CYP2D6 activity.[4][8] Further metabolism of 5-HM leads to the formation of the 5-carboxylic acid and N-dealkylated 5-carboxylic acid metabolites.[4]

Pathway 2: CYP3A4-Mediated N-Dealkylation - An Alternative Route

The second major metabolic pathway for tolterodine is N-dealkylation, which involves the removal of one of the isopropyl groups from the nitrogen atom.[2][3] This metabolic process is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2][3]

The Role of Pharmacogenetics:

The significance of the CYP3A4-mediated pathway is particularly pronounced in a subset of the population known as "poor metabolizers."[4] These individuals have a genetic deficiency in the CYP2D6 enzyme, leading to a reduced capacity for hydroxylation.[4][5] In such cases, the N-dealkylation pathway becomes the primary route for tolterodine elimination.[3][4]

The major metabolic byproducts of tolterodine are summarized in the table below:

| Metabolite | Precursor | Key Enzyme(s) | Pharmacological Activity |

| 5-Hydroxymethyl tolterodine (5-HM) | Tolterodine | CYP2D6[2][5] | Active (equipotent to tolterodine)[4][6] |

| N-dealkylated tolterodine | Tolterodine | CYP3A4[2][3] | Inactive[5] |

| 5-Carboxylic acid metabolite | 5-Hydroxymethyl tolterodine | Not specified | Inactive |

| N-dealkylated 5-carboxylic acid metabolite | 5-Hydroxymethyl tolterodine | Not specified | Inactive |

| Quinone methide intermediate | Tolterodine | CYP3A[9][10] | Reactive (potential for hepatotoxicity)[9] |

Visualizing the Metabolic Journey of Tolterodine

To better illustrate the metabolic transformation of tolterodine, the following diagrams depict the key pathways and the experimental workflow for metabolite identification.

Caption: Major metabolic pathways of tolterodine.

Unveiling the Byproducts: A Guide to Analytical Methodologies

The identification and quantification of tolterodine and its metabolites in biological matrices such as plasma, serum, and urine are crucial for pharmacokinetic and metabolic studies. A variety of sophisticated analytical techniques are employed for this purpose.

Experimental Workflow for Metabolite Identification

The general workflow for the discovery and characterization of tolterodine's metabolic byproducts is outlined below.

Caption: Experimental workflow for tolterodine metabolite identification.

Key Analytical Techniques and Protocols

a) Sample Preparation: The Foundation of Accurate Analysis

The initial and critical step in analyzing biological samples is the extraction of the analytes of interest from the complex matrix. The two most common techniques for tolterodine and its metabolites are:

-

Liquid-Liquid Extraction (LLE): This technique partitions the analytes between two immiscible liquid phases. For tolterodine and its metabolites, a common approach involves extraction from an alkalinized aqueous sample into an organic solvent like methyl tert-butyl ether.[11]

-

Solid-Phase Extraction (SPE): This method utilizes a solid sorbent to retain the analytes, which are then eluted with a suitable solvent. SPE can offer higher selectivity and cleaner extracts compared to LLE.[12]

b) Chromatographic Separation: Resolving the Components

Once extracted, the analytes are separated using chromatographic techniques to resolve the parent drug from its various metabolites.

-

Gas Chromatography (GC): This technique is suitable for volatile and thermally stable compounds. For non-volatile compounds like tolterodine and its hydroxylated metabolite, derivatization with a silylating agent is required to increase their volatility before GC analysis.[12]

-

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most widely used techniques for the analysis of pharmaceuticals and their metabolites. Reversed-phase HPLC with C18 or phenyl-hexyl columns is commonly employed for the separation of tolterodine and its byproducts.[11][13][14]

c) Detection and Identification: The Power of Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for the detection and structural elucidation of metabolites.

-

Gas Chromatography-Mass Spectrometry (GC-MS): When coupled with GC, MS provides both retention time and mass spectral data, enabling confident identification and quantification. Selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity.[12]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative bioanalysis. The high sensitivity and specificity of LC-MS/MS allow for the detection of low concentrations of metabolites in complex biological matrices.[11] Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of tolterodine and its metabolites.[11]

Protocol: A Representative LC-MS/MS Method for the Quantification of Tolterodine and its Major Metabolites

This protocol is a synthesized example based on published methodologies.[11]

-

Sample Preparation (LLE):

-

To 200 µL of human plasma, add an internal standard solution.

-

Alkalinize the sample with a suitable buffer (e.g., sodium carbonate).

-

Add 1 mL of methyl tert-butyl ether and vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

LC System: A high-performance liquid chromatography system.

-

Column: A reversed-phase column (e.g., Luna Phenyl-hexyl, 100 x 2.0 mm, 3 µm).[11]

-

Mobile Phase: A gradient of 10 mM ammonium formate buffer (pH 3.5) and methanol.[11]

-

Flow Rate: 0.2 mL/min.

-

Injection Volume: 10 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for tolterodine, 5-HMT, N-dealkyltolterodine, and the internal standard.

-

The Emergence of a Reactive Metabolite: A Toxicological Perspective

Recent research has shed light on a more complex aspect of tolterodine metabolism – the formation of a reactive quinone methide intermediate.[9][10] This bioactivation is primarily mediated by CYP3A enzymes.[9] The formation of such reactive metabolites is a significant concern in drug development as they can covalently bind to cellular macromolecules, such as proteins, potentially leading to idiosyncratic adverse drug reactions, including hepatotoxicity.[9] The detection of glutathione (GSH), N-acetylcysteine (NAC), and cysteine conjugates of tolterodine in both in vitro and in vivo systems provides strong evidence for the formation of this reactive intermediate.[9][10]

Conclusion: A Comprehensive Understanding for Future Drug Development

The discovery and characterization of tolterodine's metabolic byproducts have been a journey of meticulous scientific investigation. The elucidation of the two primary metabolic pathways, the identification of the pharmacologically active 5-hydroxymethyl metabolite, and the understanding of the influence of CYP2D6 polymorphism have been instrumental in optimizing its clinical use. Furthermore, the recent identification of a reactive quinone methide intermediate underscores the importance of continued vigilance and in-depth metabolic profiling in ensuring drug safety. The methodologies and principles outlined in this guide serve as a testament to the rigorous scientific approach required in the field of drug metabolism and provide a solid foundation for the development of safer and more effective pharmaceuticals.

References

-

Brynne, N., Dalén, P., Al-Shurbaji, A., Jönsson, A. K., & Bertilsson, L. (1998). Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes. Drug Metabolism and Disposition, 26(4), 289-293. [Link]

-

Schwarz, J., Sygut, D., Gaisl, T., Bregy, L., & Zenobi, R. (2025). Tolterodine is a novel candidate for assessing CYP3A4 activity through metabolic volatiles to predict drug responses. Scientific Reports, 15(1), 1234. [Link]

-

Lilja, J. J., Roininen, S., & Neuvonen, P. J. (2000). Ketoconazole inhibits the metabolism of tolterodine in subjects with deficient CYP2D6 activity. British Journal of Clinical Pharmacology, 50(2), 125-131. [Link]

-

U.S. Food and Drug Administration. (2012). Detrol (tolterodine tartrate) tablets label. [Link]

-

U.S. Food and Drug Administration. (2004). Clinical Pharmacology and Biopharmaceutics Review: Tolterodine Tartrate. [Link]

-

Gene2Rx. (n.d.). Tolterodine Pharmacogenetics. [Link]

-

Palmér, L., Andersson, L., Andersson, T., & Stenberg, U. (1997). Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 16(1), 155-165. [Link]

-

Stahl, M. S., Ekman, A. K., Olsson, B., & Postlind, H. (1995). Pharmacokinetics and pharmacodynamics of tolterodine in man: a new drug for the treatment of urinary bladder overactivity. European Journal of Clinical Pharmacology, 49(1-2), 101-109. [Link]

-

Nilvebrant, L., Andersson, K. E., Gillberg, P. G., Stahl, M., & Sparf, B. (1997). Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists. European Journal of Pharmacology, 327(2-3), 195-207. [Link]

-

Wang, T., Li, J., Ding, M., Tan, Z., Shen, J., & Chen, H. (2023). In Vitro and In Vivo Metabolic Activation of Tolterodine Mediated by CYP3A. Chemical Research in Toxicology, 36(3), 479-491. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 443879, Tolterodine. [Link]

-

Wang, T., Li, J., Ding, M., Tan, Z., Shen, J., & Chen, H. (2023). In Vitro and In Vivo Metabolic Activation of Tolterodine Mediated by CYP3A. ACS Publications. [Link]

-

Lee, H. Y., Kim, J. S., Lee, S. S., & Lee, S. Y. (2017). Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 146, 105-111. [Link]

-

Sankar, D. G., Babu, P. S., & Kumar, B. R. (2011). Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. Der Pharma Chemica, 3(6), 481-486. [Link]

-

Fraihat, S. M., & Khatib, H. S. (2015). Spectrofluorimetric Method for the Determination of Tolterodine In Human Plasma and Pharmaceutical Preparations by Derivatization. Bezmialem Science, 3(2), 52-57. [Link]

-

Wang, T., Li, J., Ding, M., Tan, Z., Shen, J., & Chen, H. (2023). In Vitro and In Vivo Metabolic Activation of Tolterodine Mediated by CYP3A. ResearchGate. [Link]

-

Urology Textbook. (n.d.). Tolterodine: Adverse Effects, Contraindications, and Dosage. [Link]

-

Tan, Z., Ding, M., Li, J., & Shen, J. (2018). Figure: Metabolic pathways responsible for the generation of 5-hydroxymethyl-tolterodine (5-HMT) from tolterodine and fesoterodine. ResearchGate. [Link]

-

Brynne, N., Dalén, P., Al-Shurbaji, A., Jönsson, A. K., & Bertilsson, L. (1998). Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamics of tolterodine. Clinical Pharmacology & Therapeutics, 63(5), 529-539. [Link]

-

Sato, Y., Takahashi, Y., & Itoh, T. (2018). Main pathway for metabolism of tolterodine in human liver microsomes. ResearchGate. [Link]

-

Pahlman, I., & Postlind, H. (2001). Pharmacokinetics of tolterodine, a muscarinic receptor antagonist, in mouse, rat and dog. Interspecies relationship comparing with human pharmacokinetics. Arzneimittel-Forschung, 51(3), 209-216. [Link]

-

MedEx. (n.d.). Ucol 2 mg Tablet. [Link]

-

Sreenivasulu, J., & Sankar, D. G. (2015). development of a liquid chromatographic method for pharmacokinetic studies of tolterodine tartrate orodispersible tablets in rats. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 237-241. [Link]

-

Al-Jenoobi, F. I., Al-Mohizea, A. M., Ahad, A., & Khan, A. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Molecules, 28(15), 5783. [Link]

Sources

- 1. Pharmacokinetics and pharmacodynamics of tolterodine in man: a new drug for the treatment of urinary bladder overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ketoconazole inhibits the metabolism of tolterodine in subjects with deficient CYP2D6 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. fda.gov [fda.gov]

- 6. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ucol | 2 mg | Tablet | ইউকল ২ মি.গ্রা. ট্যাবলেট | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 9. In Vitro and In Vivo Metabolic Activation of Tolterodine Mediated by CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. pharmascholars.com [pharmascholars.com]

Troubleshooting & Optimization

Technical Support Center: Stability of Tolterodine Metabolites in Biological Samples

Prepared by the Senior Application Scientist Team

Therefore, this guide will focus on the established stability profiles of tolterodine and its major active metabolite, 5-HMT, in biological matrices. The principles, protocols, and troubleshooting advice presented here are founded on validated bioanalytical methods and provide a robust framework that can be adapted for other related metabolites. We will address the critical factors affecting analyte stability—from sample collection to final analysis—to ensure the integrity and reliability of your experimental data.

Part 1: Frequently Asked Questions (FAQs) - Core Stability Concepts

Q1: What are the primary factors that compromise the stability of tolterodine metabolites in biological samples?

A1: The stability of any analyte in a biological matrix is a critical variable that can significantly impact the accuracy of quantitative analysis. For tolterodine and its metabolites, the primary factors of concern are:

-

Temperature: Exposure to room temperature can accelerate enzymatic activity and chemical degradation.[3] Proper storage at low temperatures (e.g., -30°C or -70°C) is essential for long-term stability.[4][5]

-

Enzymatic Degradation: Biological samples, particularly whole blood and plasma, contain various enzymes (e.g., esterases, oxidases) that can metabolize the drug and its metabolites ex vivo. This is why prompt processing and separation of plasma from cellular components is critical.[6]

-

pH: Significant shifts in pH can lead to chemical hydrolysis or degradation. While tolterodine itself is stable in acidic conditions, it shows significant degradation under basic hydrolysis.[7] Maintaining a consistent pH, often through the use of buffered anticoagulants, is important.

-

Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can compromise stability.[4] This process can lead to the formation of ice crystals, which can denature proteins and alter the sample matrix, and cause localized shifts in pH and concentration, potentially degrading the analyte.[8]

-

Oxidation: Some metabolites may be susceptible to oxidation. While less commonly reported for 5-HMT, it is a potential degradation pathway for many pharmaceutical compounds.[7]

Q2: Why is it crucial to use plasma instead of whole blood for storing samples intended for tolterodine metabolite analysis?

A2: It is imperative to process whole blood samples into plasma as quickly as possible following collection. Whole blood contains a high concentration of red blood cells and other cellular components rich in enzymes. If the drug or its metabolites remain in contact with these cells, enzymatic degradation can continue after the sample has been drawn, leading to artificially low concentration measurements.

The standard procedure involves collecting blood in tubes containing an anticoagulant (e.g., K2EDTA), followed by immediate centrifugation at a low temperature (e.g., 2-8°C) to separate the plasma.[9] The resulting plasma supernatant is then transferred to a clean tube and frozen for storage. This workflow minimizes ex vivo enzymatic activity and preserves the analyte at the concentration reflective of the time of collection.

Q3: What is the difference between short-term (bench-top) and long-term stability, and why do I need to validate both?

A3: Both are essential for ensuring data integrity throughout the sample's lifecycle:

-

Short-Term (Bench-Top) Stability: This assesses the stability of the analyte in the biological matrix at room temperature for a period reflecting the sample handling and preparation time (e.g., thawing, pipetting, extraction). For instance, studies have confirmed that tolterodine and 5-HMT are stable in rat plasma for at least 6 hours at room temperature, which is typically sufficient for sample processing.[4]

-

Long-Term Stability: This determines the maximum duration for which samples can be stored at a specific frozen temperature (e.g., -30°C or -70°C) without significant degradation. Validated studies show that tolterodine and 5-HMT are stable for at least 65 days at -30°C and for at least four weeks at -70°C in rat plasma.[4][5]

Validating both is required by regulatory guidelines (e.g., FDA, EMA) to prove that the analyte concentration is not compromised during any step, from collection and storage to the final analysis.

Part 2: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during your experiments and provides logical steps to diagnose and resolve them.

Issue 1: Analyte concentrations are consistently lower than expected, especially in older samples.

-

Potential Cause 1: Long-Term Degradation. The storage duration may have exceeded the validated stability period for your specific storage temperature.

-

Troubleshooting Step: Review your long-term stability data. Was the stability validated for the entire duration of your sample storage?

-

Solution: For future studies, ensure samples are analyzed within the validated long-term stability window. If no data exists, a long-term stability study should be conducted using spiked quality control (QC) samples stored under the same conditions as your study samples.

-

-

Potential Cause 2: Temperature Excursion. The freezer may have malfunctioned, or samples may have been left out of the freezer for an extended period, leading to degradation.

-

Troubleshooting Step: Check freezer temperature logs for any deviations. Interview lab personnel to determine if any undocumented excursions may have occurred.

-

Solution: Implement a robust temperature monitoring system with alarms. If an excursion is confirmed, the integrity of the affected samples is compromised and should be noted.

-

Issue 2: High variability (%CV) is observed between replicate measurements of the same sample.

-

Potential Cause 1: Freeze-Thaw Instability. The sample may have been thawed and re-frozen multiple times, leading to analyte degradation.

-

Troubleshooting Step: Review the sample handling history. How many times has the specific sample aliquot been thawed? Stability studies for 5-HMT have shown it is stable for at least three freeze-thaw cycles.[4] Exceeding this can lead to unpredictable results.

-

Solution: Aliquot samples into smaller, single-use volumes upon initial processing to avoid the need for multiple freeze-thaw cycles. Always adhere to the validated number of cycles.

-

-

Potential Cause 2: Bench-Top Instability during processing. Samples may have been left at room temperature for too long before extraction or injection.

-

Troubleshooting Step: Time your sample preparation workflow. Does it exceed the validated bench-top stability period (e.g., 6 hours)?[4]

-

Solution: Process samples in smaller batches on ice to minimize time at room temperature. Ensure the autosampler is refrigerated (e.g., 4°C) if samples will be queued for an extended period before injection.

-

Troubleshooting Decision Tree

The following diagram outlines a logical workflow for diagnosing stability-related issues.

Caption: Troubleshooting decision tree for stability issues.

Part 3: Protocols and Data Summaries

Protocol 3.1: Recommended Workflow for Biological Sample Handling

This protocol outlines the critical steps from collection to storage to ensure maximum analyte stability.

-

Sample Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).[9]

-

Immediate Cooling: Place the collected samples immediately on ice or in a refrigerated rack. Do not allow them to sit at room temperature.

-

Centrifugation: Within 30 minutes of collection, centrifuge the samples at approximately 1,500-2,000 x g for 10-15 minutes at 4°C.[9]

-

Plasma Aliquoting: Carefully aspirate the plasma supernatant, avoiding disturbance of the buffy coat and red blood cell pellet. Transfer the plasma to pre-labeled, clean polypropylene cryovials.

-

Create Aliquots: To avoid freeze-thaw cycles, divide the plasma into multiple, single-use aliquots.

-

Flash Freezing: Snap-freeze the aliquots in a dry ice/alcohol slurry or place them directly into a ≤ -70°C freezer.

-

Storage: Store the samples at a validated temperature (e.g., -30°C or -70°C) until analysis. Ensure the freezer is part of a temperature monitoring program.

Sample Handling Workflow Diagram

Caption: Recommended workflow for sample processing.

Table 3.1: Summary of Published Stability Data for Tolterodine & 5-HMT in Plasma

This table consolidates stability findings from validated bioanalytical studies.

| Stability Test | Matrix | Analyte(s) | Temperature | Duration | Finding | Reference |

| Bench-Top Stability | Rat Plasma | Tolterodine & 5-HMT | Room Temp. | 6 hours | Stable | [4] |

| Freeze-Thaw Stability | Rat Plasma | Tolterodine & 5-HMT | -70°C to Room Temp. | 3 cycles | Stable | [4] |

| Autosampler Stability | Processed Rat Plasma | Tolterodine & 5-HMT | 4°C | 24 hours | Stable | [4] |

| Long-Term Stability | Rat Plasma | Tolterodine & 5-HMT | -70°C | 4 weeks | Stable | [4] |

| Long-Term Stability | Rat Plasma | Tolterodine & 5-HMT | -30°C | 65 days | Stable | [5] |

Note: Stability should be independently verified for your specific matrix (e.g., human plasma, urine) and analytical method.

References

-

Plasma concentration profile of tolterodine and 5-hydroxymethyl tolterodine following transdermal administration of tolterodine. Ingenta Connect. [Link]

-

Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. National Institutes of Health (NIH). [Link]

-

Table 3 Stability of the samples for tolterodine and 5-hydroxy methyl... ResearchGate. [Link]

-

Plasma concentration-time profile of 5-hydroxymethyl tolterodine... ResearchGate. [Link]

-

Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays. PubMed Central. [Link]

-

Evaluating Freeze–Thaw Processes in Biopharmaceutical Development. Sartorius. [Link]

-

Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists. European Journal of Pharmacology. [Link]

-

Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry. PubMed. [Link]

-

Identification, isolation and quantification of unknown impurity in tolterodine tartrate tablets by stability indicating HPLC method. Journal of Chemical and Pharmaceutical Research. [Link]

-

Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry. PubMed. [Link]

-

A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. National Institutes of Health (NIH). [Link]

-

Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study. PubMed. [Link]

-

A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. ResearchGate. [Link]

-

(PDF) Freeze-thaw stability of amiloride-enhancer gels. ResearchGate. [Link]

-

(PDF) Stability of Refrigerated Medications at Room Temperature: Implications for Transport, Delivery, and Patient Safety. ResearchGate. [Link]

-

Tolterodine is a novel candidate for assessing CYP3A4 activity through metabolic volatiles to predict drug responses. National Institutes of Health (NIH). [Link]

-

Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. Scholars Research Library. [Link]

-

Stability of Refrigerated Medications at Room Temperature: Implications for Transport, Delivery, and Patient Safety. PubMed Central. [Link]

-

A Novel LC/MS/MS Bioanalytical Method for the Determination of Tolterodine and Its Pharmacokinetics Application. ResearchGate. [Link]

-

Stability Testing of Biotechnological/Biological Products. European Medicines Agency (EMA). [Link]

-

Forced Degradation Study for Tolterodine by HPLC with PDA Detection. ResearchGate. [Link]

-

Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. MDPI. [Link]

-

development of a liquid chromatographic method for pharmacokinetic studies of tolterodine tartrate orodispersible tablets in rats. International Journal of Pharmacy. [Link]

-

Stability of Synthetic Piperazines in Human Whole Blood. PubMed. [Link]

-

Development and Validation of a New Analytical Method for the Determination of Related Components in Tolterodine Tartrate Using LC. ResearchGate. [Link]

-

Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamic of tolterodine. PubMed. [Link]

Sources

- 1. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamic of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sartorius.com [sartorius.com]

- 9. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

dealing with co-eluting interferences in tolterodine metabolite analysis

Welcome to the technical support center for the bioanalysis of tolterodine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the common analytical challenges associated with this compound, specifically the issue of co-eluting interferences. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you develop robust and reliable analytical methods.

Introduction: The Challenge of Tolterodine Bioanalysis

Tolterodine is a competitive muscarinic receptor antagonist extensively metabolized in the liver.[1] Its primary metabolic pathway is mediated by the cytochrome P450 2D6 (CYP2D6) isoenzyme, leading to the formation of the pharmacologically active 5-hydroxymethyl tolterodine (5-HMT).[1][2][3] A secondary pathway, prominent in poor metabolizers, involves CYP3A4, which forms an N-dealkylated metabolite.[1][4]

The analytical challenge lies in the structural similarity between tolterodine and its metabolites, particularly the active 5-HMT. This, combined with the complexity of biological matrices like plasma, frequently leads to co-elution, where these compounds are not adequately separated by the liquid chromatography (LC) system. Co-elution can cause significant matrix effects, such as ion suppression or enhancement, leading to inaccurate and imprecise quantification in mass spectrometry (MS) assays.[5][6] This guide provides a systematic approach to identifying and resolving these interferences.

Metabolic Pathway of Tolterodine

Caption: Metabolic pathways of tolterodine in different patient populations.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytes of interest in a tolterodine pharmacokinetic study?

In most studies, the key analytes are the parent drug, tolterodine, and its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), as 5-HMT contributes significantly to the therapeutic effect.[1] Depending on the study's scope, the inactive N-dealkylated metabolite may also be quantified.[7]

Q2: What causes co-eluting interferences in tolterodine analysis?

Co-eluting interferences stem from multiple sources:

-

Structural Similarity: Tolterodine and 5-HMT are structurally very similar, making chromatographic separation challenging.

-

Endogenous Matrix Components: Biological samples contain numerous compounds, such as phospholipids, that can co-elute with the analytes and interfere with ionization in the MS source.[5][6]

-

Metabolite Isomers: In some cases, isomeric metabolites may exist that are difficult to separate from the target analytes.

-

Formulation Excipients: Dosing vehicles used in preclinical studies can sometimes introduce interfering substances.[5]

Q3: How can I determine if co-elution and matrix effects are impacting my assay?

Signs of co-elution and matrix effects include:

-

Poor Peak Shape: Tailing, fronting, or split peaks can indicate an underlying separation issue or interference.[8][9]

-

Unstable Retention Times: Drifting retention times, especially for the internal standard (IS), can signal a problem with the column or matrix buildup.[8]

-

High Variability in Results: Poor precision in quality control (QC) samples is a classic indicator of inconsistent matrix effects.[5]

-

Failed Validation Tests: Failure to meet the criteria for selectivity and matrix effect as specified in regulatory guidelines (e.g., FDA M10 Bioanalytical Method Validation) is a definitive sign of a problem.[10][11] A post-column infusion experiment is a valuable tool for visualizing regions of ion suppression or enhancement.[12]

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues encountered during method development and sample analysis.

Problem 1: Poor Chromatographic Resolution Between Tolterodine and 5-HMT

You observe that the peaks for tolterodine and its 5-HMT metabolite are not baseline-separated (Resolution < 1.5), leading to inaccurate integration.

Root Causes & Solutions

-

Suboptimal Mobile Phase: The selectivity of the separation is highly dependent on the mobile phase composition.[13]

-

Solution A - Change Organic Modifier: If using acetonitrile, switch to methanol, or vice-versa. Methanol has different solvent properties and can alter elution order and improve selectivity between structurally similar compounds.[14]

-

Solution B - Adjust pH: Modify the pH of the aqueous mobile phase. Since tolterodine is a basic compound, small changes in pH can significantly impact its retention and peak shape. Using a buffer with a pH 2-3 units away from the analyte's pKa is a good starting point.

-

Solution C - Modify Gradient: A shallow gradient is crucial for separating closely eluting peaks. Decrease the rate of change (%B/min) in the organic mobile phase during the elution window of your analytes.[14]

-

-

Incorrect Stationary Phase Chemistry: A standard C18 column may not provide sufficient selectivity.

-

Solution: Test alternative column chemistries. A Phenyl-Hexyl column, for instance, offers different selectivity through pi-pi interactions and has been successfully used for separating tolterodine and its metabolites.[7][15] For more polar metabolites, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could also be effective.[16]

-

Problem 2: Significant Ion Suppression or Enhancement Observed

Your assay shows high variability, and the internal standard response is inconsistent across different samples, suggesting a strong matrix effect.

Root Causes & Solutions

-

Inefficient Sample Cleanup: The sample preparation method is failing to remove key interfering components like phospholipids.

-

Solution A - Switch to LLE or SPE: If you are using a simple protein precipitation (PPT) method, switch to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). LLE with a solvent like methyl tert-butyl ether (MTBE) is effective for tolterodine.[7][17] SPE offers more targeted cleanup and can be optimized to remove specific interferences.

-

Solution B - Optimize Existing Extraction: If using LLE, adjust the pH of the sample before extraction to ensure the analytes are in a neutral state for better partitioning into the organic solvent.

-

-

Chromatographic Co-elution with Matrix Components: The analytes are eluting in a region of the chromatogram where matrix components are also present.

-

Solution: Adjust the chromatographic method (as described in Problem 1) to move the analyte peaks away from the "void volume" and other regions of high matrix interference. Often, increasing retention (k') by weakening the mobile phase can shift the analytes away from early-eluting phospholipids.[13][18]

-

Troubleshooting Workflow

Caption: A systematic workflow for troubleshooting co-elution issues.

Protocols and Methodologies

Data Presentation: Key Analyte Information

The table below summarizes typical mass spectrometric parameters used for the analysis of tolterodine and its primary metabolite. Using a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability.[6]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Typical Internal Standard |

| Tolterodine | 326.1 | 147.1 | Positive | Tolterodine-d6 |

| 5-HMT | 342.2 | 223.1 | Positive | 5-HMT-d14 |

| N-dealkylated Tolterodine | Varies | Varies | Positive | N/A |

| Data derived from published literature.[7][17] |

Experimental Protocol: LLE for Plasma Samples

This protocol provides a robust method for extracting tolterodine and 5-HMT from plasma, minimizing interferences from phospholipids.

Materials:

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Tolterodine and 5-HMT analytical standards

-

Stable isotope-labeled internal standards (e.g., Tolterodine-d6, 5-HMT-d14)

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

Ammonium hydroxide, 5% in water

-

Reconstitution solvent (e.g., 80:20 Acetonitrile:10mM Ammonium Acetate)[17]

-

Microcentrifuge tubes and a centrifuge

Procedure:

-

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (blank, standard, QC, or unknown).

-

Internal Standard Spiking: Add 50 µL of the internal standard working solution (containing both Tolterodine-d6 and 5-HMT-d14 at an appropriate concentration) to each tube. Vortex briefly.

-

Alkalinization: Add 50 µL of 5% ammonium hydroxide to each tube to raise the pH. This ensures the analytes are in their neutral form for efficient extraction into an organic solvent. Vortex briefly.

-

Extraction: Add 1 mL of MTBE to each tube. Cap securely.

-

Mixing: Vortex the tubes for 10 minutes at high speed to ensure thorough mixing and partitioning of the analytes into the organic layer.

-

Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes at 20°C to separate the aqueous and organic layers.[17]

-

Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a new set of clean tubes, being cautious not to disturb the lower aqueous layer or the protein pellet at the interface.

-

Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex to ensure the residue is fully dissolved.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

References

- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). Google.

- Tolterodine Monograph for Professionals. (2025, April 21). Drugs.com.

-

Palmér, L., Andersson, L., Andersson, T., & Stenberg, U. (1997). Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 16(1), 155–165. [Link]

-

Kim, Y. H., et al. (2017). Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 145, 442-448. [Link]

- Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.

- Tolterodine (Detrol) | Davis's Drug Guide. (n.d.). Nursing Central.

- M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration.

- M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (n.d.). U.S. Food and Drug Administration.

- Detrol tolterodine tartrate tablets DESCRIPTION. (n.d.). accessdata.fda.gov.

- Tolterodine. (n.d.). PubChem.

-

Brynne, N., et al. (1997). Pharmacokinetics and pharmacodynamics of tolterodine in man: a new drug for the treatment of urinary bladder overactivity. International Journal of Clinical Pharmacology and Therapeutics, 35(7), 287-295. [Link]

- Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC–MS/MS and its application to a pharmacokinetic study. (2017). ResearchGate.

-

Tekkeli, S. E. (2018). Spectrofluorimetric Method for the Determination of Tolterodine In Human Plasma and Pharmaceutical Preparations by Derivatization. Bezmialem Science, 6(3), 205-210. [Link]

-

P, R., et al. (2015). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. Journal of Pharmaceutical Analysis, 5(4), 245-253. [Link]

- LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci.

- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Restek.

- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26). BioPharm International.

- Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration.

- Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs.

- A Comprehensive Guide to Bioequivalence Studies of Tolterodine Formulations. (n.d.). Benchchem.

- Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. (n.d.). Scholars Research Library.

- LC-MS Troubleshooting: From Frustration to Fix. (2025, October 27). LCGC International.

- Troubleshooting for LC-MS/MS. (2025, November 23). ResearchGate.

-

Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry, 86, 277-304. [Link]

- Resolving co-eluting peaks in the chromatographic analysis of quercetin derivatives. (n.d.). Benchchem.

- Mass spectra of (A) tolterodine parent ion, (B) tolterodine product... (n.d.). ResearchGate.

- Mass spectra of (A) 5-hydroxy methyl tolterodine parent ion, (B)... (n.d.). ResearchGate.

-

Padmavathi, Y., et al. (2016). Development of a liquid chromatographic method for pharmacokinetic studies of tolterodine tartrate orodispersible tablets in rats. International Journal of Pharmacy, 6(4), 35-43. [Link]

- Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. ResearchGate.

- Co-Elution: How to Detect and Fix Overlapping Peaks. (2025, July 3). YouTube.

- Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. (2015, August 1). myadlm.org.

-

Kumar, A., et al. (2018). Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. Journal of Analytical Methods in Chemistry. [Link]

- Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. (2021, March 31). PMC.

-

Macek, J., Ptácek, P., & Klíma, J. (2009). Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 877(10), 968-974. [Link]

- Pitfalls associated with liquid chromatography/electrospray tandem mass spectrometry in quantitative bioanalysis of drugs of abuse in saliva. (2025, August 7). ResearchGate.

- Navigating common pitfalls in metabolite identification and metabolomics bioinformatics. (2024, September 21). PMC.

- Matrix effect in bioanalysis - an overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.

- Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing. (n.d.). The AAPS Journal.

- Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.). International Journal of MediPharm Research.

- Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. (2023, October 16). PubMed.

-

Assessment of matrix effect in quantitative LC-MS bioanalysis. (2018). Bioanalysis, 10(12), 929-932. [Link]

- Importance of matrix effects in LC-MS/MS bioanalysis. (2025, August 7). ResearchGate.

-

Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. (2020). Journal of Pharmaceutical Analysis, 10(3), 199-206. [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Tolterodine (Detrol) | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 3. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. eijppr.com [eijppr.com]

- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. zefsci.com [zefsci.com]

- 9. researchgate.net [researchgate.net]

- 10. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 11. fda.gov [fda.gov]

- 12. researchgate.net [researchgate.net]

- 13. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

Technical Support Center: Method Refinement for Sensitive Detection of rac 5-Carboxy Desisopropyl Tolterodine

Welcome to the technical support center for the sensitive detection of rac-5-Carboxy Desisopropyl Tolterodine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the bioanalysis of this key tolterodine metabolite. The following content is structured to address common challenges and refine your analytical methods for optimal performance.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the sensitive detection of rac-5-Carboxy Desisopropyl Tolterodine?

For sensitive and selective quantification of rac-5-Carboxy Desisopropyl Tolterodine in biological matrices, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the industry standard.[1][2][3] This technique offers high specificity by utilizing Multiple Reaction Monitoring (MRM) to filter for the specific precursor and product ions of the analyte, minimizing interference from matrix components.[2][3]

Q2: Why is an internal standard crucial for this analysis, and what is a suitable choice?

An internal standard (IS) is essential in quantitative LC-MS/MS to compensate for variability in sample preparation, injection volume, and ionization efficiency.[4] A stable isotope-labeled (SIL) version of the analyte is the gold standard for an IS because its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly throughout the analytical process. For rac-5-Carboxy Desisopropyl Tolterodine, a deuterated analog would be an excellent choice. If a SIL-IS is unavailable, a structurally similar compound with a close retention time can be used, but this requires more rigorous validation to ensure it adequately corrects for matrix effects.

Q3: What are the typical mass transitions (precursor > product) for 5-Carboxy Desisopropyl Tolterodine in positive ion mode?

While specific transitions should be optimized in your laboratory, a common approach for related tolterodine compounds involves monitoring the protonated molecule [M+H]⁺ as the precursor ion. For the 5-hydroxymethyl metabolite of tolterodine, a known transition is m/z 342.2 → 223.1.[1][2][3] For 5-Carboxy Desisopropyl Tolterodine, you would first determine the m/z of its protonated form and then identify stable, high-intensity product ions through fragmentation experiments (e.g., in-source fragmentation or MS/MS).

Q4: How can I minimize matrix effects when analyzing plasma or urine samples?

Matrix effects, which are the suppression or enhancement of ionization by co-eluting endogenous components, are a significant challenge in bioanalysis.[5][6][7] Strategies to mitigate them include:

-

Effective Sample Preparation: Implement a robust sample cleanup procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances like phospholipids.[2][3]

-

Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve baseline separation of the analyte from major matrix components.[8]

-

Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for unpredictable matrix effects.[4]

II. Troubleshooting Guide

This section addresses specific issues that you may encounter during method development and sample analysis.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

-

Cause: Secondary interactions between the analyte and the stationary phase. 5-Carboxy Desisopropyl Tolterodine has a carboxylic acid group and an amine, making it susceptible to interactions with residual silanols on the column.

-

Solution:

-

Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte to maintain a consistent ionization state. For the carboxylic acid, a lower pH (e.g., pH 2-3) will protonate it, potentially improving peak shape.

-

Use a Shielded Column: Employ a column with end-capping or a polar-embedded stationary phase to minimize silanol interactions. A Waters ACQUITY UPLC™ BEH shield RP18 column has been successfully used for related compounds.[8]

-

-

-

Cause: Column Overload.

-

Solution: Reduce the injection volume or the concentration of the sample.

-

-

Cause: Inappropriate solvent for sample dissolution.

-

Solution: Ensure the sample diluent is compatible with the initial mobile phase conditions to prevent peak distortion. A mismatch in solvent strength can lead to poor peak shape.

-

Issue 2: Low Signal Intensity or Poor Sensitivity

Possible Causes & Solutions:

-